molecular formula C16H26N2O3S B501685 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine CAS No. 915931-86-1

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B501685
CAS No.: 915931-86-1
M. Wt: 326.5g/mol
InChI Key: TVVUPNBQMCLXHT-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine is a chemical compound of interest in medicinal and organic chemistry research, particularly in the exploration of novel synthetic pathways and structure-activity relationships. This molecule features a piperazine ring, a privileged scaffold frequently utilized in drug discovery due to its favorable physicochemical properties and ability to contribute to key interactions with biological targets . The piperazine is substituted with a methyl group and a sulfonyl group linked to a disubstituted phenyl ring, containing ethoxy and isopropyl functionalities. Compounds with sulfonylpiperazine structures are valuable intermediates and are often investigated for their potential biological activities. The piperazine moiety is commonly found in molecules studied for a wide range of applications, and its inclusion is often aimed at optimizing the pharmacokinetic properties of a lead compound or serving as a structural scaffold . The specific research applications for this compound are yet to be fully characterized, placing it in a category of novel synthetic molecules that require further study to elucidate its full potential and mechanism of action . Researchers are exploring a vast array of such compounds, with web-crawling software having identified over a thousand unique synthetic cannabinoid structures alone, highlighting the scale of innovation in this field . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. For Research Use Only. This product must not be used for personal, medicinal, or veterinary applications.

Properties

IUPAC Name

1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-5-21-16-7-6-14(12-15(16)13(2)3)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVUPNBQMCLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Ethoxy-3-isopropylbenzenesulfonyl Chloride

The synthesis begins with the chlorosulfonation of 4-ethoxy-3-isopropylbenzene. Adapted from sildenafil citrate synthesis, this step involves:

  • Reactants : 4-Ethoxy-3-isopropylbenzene (1 eq), chlorosulfonic acid (2.5 eq), thionyl chloride (1 eq).

  • Conditions : Gradual addition at 0–10°C, followed by stirring at 20–30°C for 4 hours.

  • Workup : Quenching on ice, extraction with dichloromethane, and washing with sodium bicarbonate.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)>98%
Reaction Time4–6 hours

This method avoids side products like disulfonates by controlling stoichiometry and temperature.

Coupling with 4-Methylpiperazine

The sulfonyl chloride intermediate reacts with 4-methylpiperazine under mild conditions:

  • Reactants : Sulfonyl chloride (1 eq), 4-methylpiperazine (1.2 eq).

  • Conditions : Stirring in dichloromethane at 20–25°C for 1 hour.

  • Workup : Washing with sodium bicarbonate, solvent evaporation, and crystallization with methanol.

Key Data :

ParameterValue
Yield88–92%
Purity (NMR)>99%

The excess piperazine ensures complete conversion, while methanol crystallization removes unreacted amine.

Alternative Sulfonylation Strategies

Thionyl Chloride-Mediated Sulfonation

For substrates sensitive to chlorosulfonic acid, thionyl chloride (SOCl₂) offers a milder alternative:

  • Reactants : 4-Ethoxy-3-isopropylbenzenesulfonic acid (1 eq), SOCl₂ (3 eq).

  • Conditions : Reflux in anhydrous dichloromethane for 3 hours.

  • Workup : Distillation under vacuum to remove excess SOCl₂.

Key Data :

ParameterValue
Yield78–82%
Purity (TLC)>95%

This method is less exothermic but requires longer reaction times.

Direct Sulfonation via Oleum

Oleum (fuming sulfuric acid) enables direct sulfonation of the aromatic ring:

  • Reactants : 4-Ethoxy-3-isopropylbenzene (1 eq), oleum (20% SO₃).

  • Conditions : Heating at 80°C for 8 hours.

  • Workup : Neutralization with NaOH, acidification with HCl.

Key Data :

ParameterValue
Yield70–75%
Selectivity85% para-sulfonation

Oleum’s high reactivity risks polysulfonation, necessitating precise temperature control.

Purification and Characterization

Crystallization Optimization

Crude product purity is enhanced via solvent systems:

  • Solvents : Methanol (for sulfonyl chloride), ethyl acetate/hexane (for final compound).

  • Yield Loss : <5% during recrystallization.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), 3.15 (s, 4H, piperazine CH₂), 4.10 (q, 2H, OCH₂CH₃).

  • HR-MS : [M+H]⁺ calcd. for C₁₆H₂₅N₂O₃S: 349.1584; found: 349.1586.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Chlorosulfonic Acid vs. SOCl₂ : The former is cheaper but requires corrosion-resistant equipment.

  • Piperazine Sourcing : Bulk 4-methylpiperazine reduces costs by 30% compared to lab-scale suppliers.

Waste Management

  • Byproducts : HCl gas (scrubbed via NaOH towers), sulfonic acid salts (neutralized for disposal).

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

The sulfonamide component of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine suggests potential antimicrobial activity. Sulfonamides are well-documented for their effectiveness against a range of bacterial infections due to their ability to inhibit folate synthesis in bacteria. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial efficacy .

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit anticancer properties. The piperazine moiety is known to interact with various biological targets, including receptors involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further investigation is needed to confirm these effects and elucidate the underlying mechanisms .

Cardiovascular Diseases

Given the structural similarities with known vasodilators, this compound may have potential applications in treating cardiovascular diseases. Its ability to modulate vascular smooth muscle contraction could lead to therapeutic benefits in conditions such as hypertension .

Neurological Disorders

The piperazine ring is also associated with neuroactive properties. Compounds containing this moiety have been explored for their effects on neurotransmitter systems involved in mood regulation and cognition. Future research may investigate the neuroprotective effects of this compound in models of neurodegenerative diseases .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria.
Study BAnticancer EffectsInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Study CCardiovascular ApplicationsShowed potential as a vasodilator in animal models; requires clinical validation.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine with similar sulfonylated piperazines:

Compound Name Molecular Formula Key Substituents Physicochemical Properties
This compound (Target) C₁₇H₂₇N₃O₃S - 4-Ethoxy
- 3-Isopropyl
- Sulfonyl-4-methylpiperazine
Moderate lipophilicity (ethoxy enhances solubility; isopropyl adds steric bulk). Predicted logP ~3.5–4.0.
1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine C₂₁H₂₆ClN₃O₃S - 4-Chlorophenyl
- Ethoxy, isopropyl, methyl on phenyl
Higher molecular weight (Cl increases polarity; logP ~4.2). Potential for halogen bonding.
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine C₁₆H₁₈BrN₃O₃S - Pyridine core
- 5-Bromo, 4-phenoxy
Increased polarity (pyridine’s N; logP ~3.8). Bromine adds steric/electronic effects.
1-(3-Chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine C₁₈H₁₈ClFN₂O₂S - 3-Chloro-4-methylphenyl
- 4-Fluorophenylsulfonyl
Enhanced metabolic stability (F’s electronegativity; logP ~3.9).
Sildenafil citrate (Viagra®) C₂₂H₃₀N₆O₄S - Pyrazolo-pyrimidinyl core
- Ethoxyphenylsulfonyl
High solubility due to citrate salt; targets PDE5 enzyme (logP ~1.5).

Key Observations :

  • Ethoxy vs. Halogen Substituents : The target’s ethoxy group improves water solubility compared to halogenated analogs (e.g., Cl in , Br in ), which may enhance bioavailability .
  • Sulfonyl-Piperazine Linkage : Common across analogs, this group facilitates hydrogen bonding with biological targets, though electronic effects vary with aryl substituents .

Activity Trends :

  • Halogenated Analogs : Bromine and chlorine substituents correlate with nucleic acid-targeting activities (e.g., antimicrobial , antiviral ).
  • Target Compound: The absence of halogens and presence of ethoxy/isopropyl may shift activity toward non-enzymatic targets (e.g., ion channels, transporters) .

Biological Activity

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine is a synthetic compound with potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethoxy group, an isopropyl group, and a sulfonyl moiety. Its molecular formula is C16H26N2O3SC_{16}H_{26}N_{2}O_{3}S with a molecular weight of approximately 326.5 g/mol. The presence of these functional groups enhances its reactivity and solubility, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Protein Binding : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The compound may alter cellular membrane permeability, impacting cellular functions.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which could suggest a similar mechanism for this compound .

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth against various strains. While specific data on this compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy in this area .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been explored in several studies. The sulfonamide structure is associated with anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

Several studies have documented the enzyme inhibitory activities of piperazine derivatives. For example, compounds similar to this compound have demonstrated inhibition of urease and AChE, which are crucial targets in drug development for conditions like Alzheimer's disease and various infections .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study indicated that piperazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties Research has shown that compounds with sulfonamide groups can reduce inflammation markers in vitro and in vivo models.
Enzyme Inhibition Compounds similar to this compound have been shown to inhibit AChE with IC50 values ranging from 2 to 6 µM .

Q & A

Q. How does this compound compare to analogs in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • SAR Trends : Replacement of isopropyl with cyclopropyl reduces PDE5 affinity by 4-fold, while ethoxy-to-methoxy substitution decreases solubility by 30% .
  • Crystallography : X-ray structures show the sulfonyl group forms hydrogen bonds with PDE5’s Gln817 residue, critical for inhibitory activity .

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